
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. MPBP has gained significant attention in the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine is not fully understood. However, it is known to be a potent and selective 5-HT1A receptor agonist. The activation of 5-HT1A receptors has been linked to the regulation of mood, anxiety, and stress. 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has also been found to modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has been found to have various biochemical and physiological effects. In animal models, it has been found to have anxiolytic, antidepressant, and antipsychotic properties. 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has also been found to have neuroprotective properties and has been investigated for its potential application in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has several advantages for lab experiments. It is a potent and selective 5-HT1A receptor agonist, which makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological conditions. 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine is also easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine also has a short half-life, which makes it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine. One of the most promising directions is the development of new derivatives of 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine with improved pharmacological properties. These derivatives can be used as potential therapeutic agents for various neurological and psychiatric disorders. Another future direction is the study of the long-term effects of 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine on the brain and behavior. This can help us better understand the potential risks and benefits of using 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine as a therapeutic agent.
Conclusion
In conclusion, 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has been studied extensively for its potential application in neuroscience, pharmacology, and medicinal chemistry. It is a potent and selective 5-HT1A receptor agonist, which makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological conditions. 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine, including the development of new derivatives with improved pharmacological properties and the study of its long-term effects on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has been studied extensively for its potential application in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has been used as a tool to study the serotoninergic system. It has been found to be a potent and selective serotonin 5-HT1A receptor agonist, which makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological conditions.
In pharmacology, 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has been studied for its potential application as a therapeutic agent. It has been found to have anxiolytic, antidepressant, and antipsychotic properties in animal models. 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has also been investigated for its potential application in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
In medicinal chemistry, 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine has been used as a lead compound for the development of new drugs. Various derivatives of 1-(methylsulfonyl)-4-(4-propoxybenzoyl)piperazine have been synthesized and evaluated for their pharmacological properties. These derivatives have shown promising results in preclinical studies, and some of them are currently in clinical trials.
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-12-21-14-6-4-13(5-7-14)15(18)16-8-10-17(11-9-16)22(2,19)20/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUTWHYHTZBULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methylsulfonyl)piperazin-1-yl](4-propoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



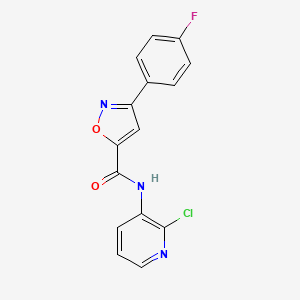
![(4-chloro-2-methylphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4754776.png)
![N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4754781.png)
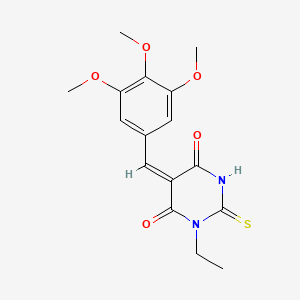
![N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4754801.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4754812.png)
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)

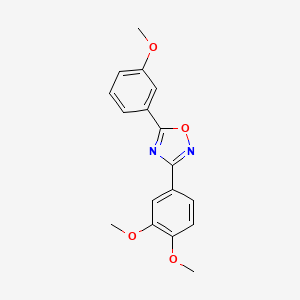
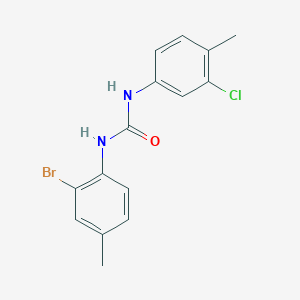
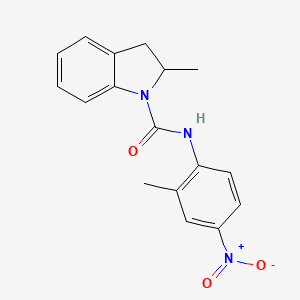
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)